calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid
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Overview
Description
The compound “calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid” is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrimidinyl and hexenoic acid moieties. Typical synthetic routes may involve:
Formation of the Pyrimidinyl Moiety: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Formation of the Hexenoic Acid Moiety: This could involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.
Coupling Reactions: The final steps would involve coupling the pyrimidinyl and hexenoic acid moieties using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bonds and sulfonyl groups can be reduced under appropriate conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or H2/Pd.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Calcium Dobesilate: Used in the treatment of chronic venous insufficiency.
Calcium Folinate: Used as an adjuvant in cancer therapy.
Calcium Gluconate: Used to treat calcium deficiencies.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C41H55CaFN6O12S2+2 |
---|---|
Molecular Weight |
947.1 g/mol |
IUPAC Name |
calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid |
InChI |
InChI=1S/C21H26FN3O6S.C20H29N3O6S.Ca/c1-12(2)19-15(9-10-16(26)17(27)11-18(28)29)20(13-5-7-14(22)8-6-13)24-21(23-19)25(3)32(4,30)31;1-7-8-13(4)19-14(9-10-15(24)16(25)11-17(26)27)18(12(2)3)21-20(22-19)23(5)30(6,28)29;/h5-10,12,16-17,26-27H,11H2,1-4H3,(H,28,29);7-10,12,15-16,24-25H,1,11H2,2-6H3,(H,26,27);/q;;+2/b10-9+;10-9-,13-8+;/t16-,17+;15-,16+;/m11./s1 |
InChI Key |
NBVWGDAWXZQGGT-BYRZFIIHSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)/C(=C/C=C)/C)/C=C\[C@H]([C@H](CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1/C=C/[C@H]([C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)N(C)S(=O)(=O)C)C(=CC=C)C)C=CC(C(CC(=O)O)O)O.CC(C)C1=NC(=NC(=C1C=CC(C(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
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